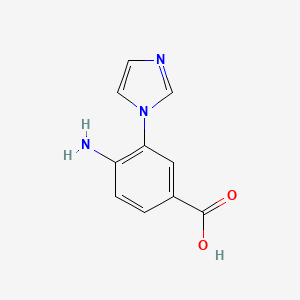

4-amino-3-(1H-imidazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUQKAJBUGLUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 1h Imidazol 1 Yl Benzoic Acid and Its Derivatives

Direct Synthesis Strategies for 4-amino-3-(1H-imidazol-1-yl)benzoic acid

Direct synthesis of the title compound likely proceeds through the formation of a key intermediate, 3,4-diaminobenzoic acid, followed by cyclization to form the imidazole (B134444) ring. This multi-step pathway is inferred from established methods for synthesizing related benzimidazole (B57391) structures. usm.eduijrpc.com

An alternative strategy could involve the coupling of imidazole with a pre-functionalized benzoic acid derivative, such as 4-amino-3-halobenzoic acid. However, the former route, starting from 4-aminobenzoic acid (PABA), is a well-documented pathway for creating adjacent functional groups on the benzene (B151609) ring. guidechem.comresearchgate.net

Optimization of Reaction Pathways and Conditions for this compound Synthesis

Acetylation: The amino group of PABA is first protected, typically via acetylation with acetic anhydride, to direct the subsequent nitration to the desired position and prevent unwanted side reactions. guidechem.comresearchgate.net

Nitration: The resulting 4-acetamidobenzoic acid is nitrated to introduce a nitro group at the 3-position, ortho to the activating acetamido group. guidechem.comresearchgate.net

Hydrolysis: The acetamido group is then hydrolyzed back to an amino group to yield 4-amino-3-nitrobenzoic acid. guidechem.com

Reduction: The nitro group is reduced to a second amino group, forming the crucial precursor 3,4-diaminobenzoic acid. guidechem.comresearchgate.net

Imidazole Formation: The final step involves reacting 3,4-diaminobenzoic acid with a reagent that can form the imidazole ring.

Optimization of this pathway would involve maximizing the yield at each stage. For instance, the nitration step requires careful control of temperature and the concentration of nitric and sulfuric acids to prevent over-nitration. guidechem.com The reduction of the nitro group can be achieved with various reagents, and the choice can affect yield and purity. guidechem.comresearchgate.net Microwave irradiation has been shown to accelerate some of these steps, such as nitration and reduction, significantly reducing reaction times. guidechem.comresearchgate.net

Catalytic Systems and Solvent Effects in the Formation of this compound

Catalytic systems are crucial in several stages of the proposed synthesis. The reduction of the nitro group in 4-amino-3-nitrobenzoic acid to form 3,4-diaminobenzoic acid is often performed using catalytic hydrogenation. googleapis.com

The final ring-closure step to form the imidazole moiety from 3,4-diaminobenzoic acid can be influenced by catalysts. While benzimidazoles are often formed from ortho-diamines and aldehydes or carboxylic acids, ijrpc.com forming the specific N-substituted imidazole of the title compound requires a different approach. General imidazole syntheses often utilize acid or metal catalysts to promote cyclization and condensation reactions. organic-chemistry.org For example, copper-catalyzed reactions are common for forming N-arylimidazoles. nih.gov

Solvent choice is critical throughout the synthesis. Polar aprotic solvents like DMF or DMSO might be used for nucleophilic substitution reactions, while alcohols are common for reduction steps. guidechem.comnih.gov The solubility of intermediates and the temperature requirements of each step dictate the optimal solvent system.

Preparation of Precursors and Related Imidazole-Benzoic Acid Derivatives

The synthesis of the target molecule is heavily reliant on the effective preparation of key precursors and an understanding of the synthesis of its isomers.

Utilization of Para-aminobenzoic Acid (PABA) as a Key Synthetic Building Block

Para-aminobenzoic acid (PABA) is a versatile and widely used starting material in the synthesis of a vast range of pharmaceutical and chemical compounds due to its structural features: an aromatic ring with amino and carboxyl functional groups. nih.gov These groups can be readily modified. The amino group can undergo acylation or be converted into a diazonium salt, which can then be replaced by a variety of other functional groups through reactions like the Sandmeyer reaction. nih.govscirp.orgresearchgate.net The carboxyl group can be converted to esters or amides. researchgate.net

In the context of synthesizing this compound, PABA serves as the foundational scaffold. A key multi-step synthesis to produce the vital precursor, 3,4-diaminobenzoic acid, starts from PABA. This process highlights the utility of PABA as a primary building block. guidechem.comresearchgate.net The reaction sequence typically involves protection of the amine, nitration at the ortho position, deprotection, and finally, reduction of the nitro group. guidechem.com

| Step | Reactant | Reagents | Product | Yield (%) | Reference |

| 1. Acetylation | 4-Aminobenzoic acid | Acetic anhydride | 4-Acetamidobenzoic acid | 84 | guidechem.com |

| 2. Nitration | 4-Acetamidobenzoic acid | Conc. Nitric acid | 3-Nitro-4-acetamidobenzoic acid | 85.3 | guidechem.com |

| 3. Hydrolysis | 3-Nitro-4-acetamidobenzoic acid | Potassium hydroxide, Ethanol (B145695) | 4-Amino-3-nitrobenzoic acid | - | guidechem.com |

| 4. Reduction | 4-Amino-3-nitrobenzoic acid | Ammonium sulfate, Ethanol | 3,4-Diaminobenzoic acid | 90.8 | guidechem.com |

Synthesis of Positional Isomers and Structural Analogues of Imidazole-Benzoic Acid

The synthesis of positional isomers provides insight into the regioselectivity of imidazole introduction onto the benzoic acid ring. A prominent isomer is 4-(1H-imidazol-1-yl)benzoic acid, where the imidazole and carboxyl groups are in a para relationship without the additional amino group.

The synthesis of 4-(1H-imidazol-1-yl)benzoic acid has been achieved through a two-step process starting from 4-fluorobenzaldehyde (B137897). nih.gov First, a nucleophilic aromatic substitution reaction is performed between imidazole and 4-fluorobenzaldehyde in the presence of potassium carbonate and DMSO as a solvent. The resulting intermediate, 4-(1H-imidazol-1-yl)benzaldehyde, is then oxidized to the corresponding carboxylic acid. nih.gov

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Imidazole, 4-Fluorobenzaldehyde | K₂CO₃, DMSO, Aliquat 336 | 4-(1H-imidazol-1-yl)benzaldehyde | - | nih.gov |

| 2 | 4-(1H-imidazol-1-yl)benzaldehyde | NaOH(aq), AgNO₃, then HCl | 4-(1H-imidazol-1-yl)benzoic acid | 64 | nih.gov |

Another structural analogue, 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid, is synthesized by the diazotization of 4-aminobenzoic acid, followed by a coupling reaction with imidazole. researchgate.net

Functionalization and Derivatization Strategies for this compound

The structure of this compound possesses three distinct functional sites amenable to derivatization: the primary aromatic amine (at C4), the carboxylic acid group, and the imidazole ring. Strategies for modifying these sites can be inferred from the known chemistry of PABA, anilines, benzoic acids, and imidazoles.

Derivatization of the Amino Group: The primary amino group can be readily acylated to form amides or react with aldehydes and ketones to form Schiff bases (imines). mdpi.comresearchgate.netnih.gov It can also be diazotized and subsequently converted to a wide array of other functional groups.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functionality is amenable to standard transformations such as esterification with alcohols in the presence of an acid catalyst, or amidation by reaction with amines, often requiring activation with coupling agents. nih.gov

Functionalization of the Imidazole Ring: The imidazole ring itself can be functionalized. The nitrogen atom at position 3 (N-3) of the imidazole ring is typically nucleophilic and can undergo reactions such as alkylation. nih.gov Additionally, C-H activation strategies could potentially be employed to introduce substituents onto the carbon atoms of the imidazole ring, although this is a more advanced technique.

These derivatization strategies allow for the systematic modification of the parent compound to create a library of related molecules for various chemical and pharmaceutical applications.

Chemical Transformations at the Amino Group

The aromatic amino group is a versatile handle for introducing a variety of substituents. Standard transformations of aromatic amines can be applied to modify this position.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. For instance, reaction with acetyl chloride would yield N-acetyl-4-amino-3-(1H-imidazol-1-yl)benzoic acid.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reactions with alkyl halides. wikipedia.org Mono- or di-alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. rsc.orgorganic-chemistry.org For example, reaction with methyl iodide could yield 4-(methylamino)-3-(1H-imidazol-1-yl)benzoic acid or 4-(dimethylamino)-3-(1H-imidazol-1-yl)benzoic acid. Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iridium complexes also provide an efficient route to N-alkylated aromatic amines. rsc.orgnih.gov

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgscirp.org These diazonium salts are highly versatile intermediates that can be converted to a wide range of functional groups through Sandmeyer or related reactions, including halides, cyano, hydroxyl, and nitro groups. questjournals.org

Sulfonylation: The amino group can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base to form sulfonamides. organic-chemistry.org This transformation is significant in medicinal chemistry. Superacid-mediated sulfonylation offers a method for site-selective functionalization. acs.orgresearchgate.net A one-pot, three-component reaction of aromatic amines, sulfur dioxide, and hydrazines can also yield aryl N-aminosulfonamides. rsc.org

Table 1: Plausible Chemical Transformations at the Amino Group

| Transformation | Reagents and Conditions | Plausible Product |

|---|---|---|

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-4-amino-3-(1H-imidazol-1-yl)benzoic acid |

| N-Alkylation | Alkyl halide, base | 4-(Alkylamino)- or 4-(Dialkylamino)-3-(1H-imidazol-1-yl)benzoic acid |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Diazo-3-(1H-imidazol-1-yl)benzoic acid chloride |

| Sulfonylation | Sulfonyl chloride, base | N-(4-Carboxy-2-(1H-imidazol-1-yl)phenyl)sulfonamide |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group on the benzene ring offers another site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chegg.comlibretexts.org For instance, reacting this compound with ethanol would produce ethyl 4-amino-3-(1H-imidazol-1-yl)benzoate.

Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common practice.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This would yield (4-amino-3-(1H-imidazol-1-yl)phenyl)methanol. Milder and more selective reducing agents can also be employed depending on the desired outcome and the presence of other sensitive functional groups. nih.govresearchgate.netorganic-chemistry.org

Table 2: Plausible Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Plausible Product |

|---|---|---|

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄), heat | Alkyl 4-amino-3-(1H-imidazol-1-yl)benzoate |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | N-Alkyl/Aryl-4-amino-3-(1H-imidazol-1-yl)benzamide |

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | (4-Amino-3-(1H-imidazol-1-yl)phenyl)methanol |

Modifications of the Imidazole Ring System

The imidazole ring itself is an aromatic heterocycle that can undergo various modifications, primarily through electrophilic substitution and N-alkylation of the second nitrogen atom.

Electrophilic Substitution: Imidazole is an electron-rich heterocycle and is susceptible to electrophilic attack. slideshare.netpharmaguideline.com Electrophilic substitution typically occurs at the C4 or C5 positions. brainly.inuobabylon.edu.iq

Halogenation: Halogenation of imidazoles can be achieved using various halogenating agents. For instance, bromination can be carried out with bromine in a suitable solvent. acs.orggoogle.com Nucleophilic halogenation of imidazole N-oxides has also been reported as a route to 2-haloimidazoles. beilstein-journals.orgresearchgate.net

Nitration: Nitration of the imidazole ring can be performed using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqgoogle.com The position of nitration can be influenced by the reaction conditions and the substituents already present on the imidazole ring. icm.edu.plgoogle.comcdnsciencepub.com

N-Alkylation of the Imidazole Ring: The second nitrogen atom of the imidazole ring (N-3) can be alkylated, particularly after deprotonation with a base. nih.govreddit.com This reaction would lead to the formation of an imidazolium (B1220033) salt. Selective N-alkylation can be challenging and may lead to a mixture of regioisomers, but various strategies have been developed to control the regioselectivity. beilstein-journals.orgnih.govresearchgate.net

Table 3: Plausible Modifications of the Imidazole Ring

| Modification | Reagents and Conditions | Plausible Product Moiety |

|---|---|---|

| Halogenation | Halogenating agent (e.g., Br₂, NBS) | Halogenated imidazole ring |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted imidazole ring |

| N-Alkylation | Alkyl halide, base | Imidazolium salt derivative |

Computational and Theoretical Investigations of 4 Amino 3 1h Imidazol 1 Yl Benzoic Acid

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of a molecule are pivotal in determining its reactivity and interactions. Theoretical calculations can model these features with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-amino-3-(1H-imidazol-1-yl)benzoic acid, the presence of the electron-donating amino group and the imidazole (B134444) ring is expected to raise the HOMO energy level, while the electron-withdrawing carboxylic acid group would lower the LUMO energy. This combination would likely result in a relatively small energy gap, indicating a chemically reactive molecule. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

Note: The values in this table are hypothetical and serve as an illustrative example of the kind of data generated from FMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization and hyperconjugation. It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. In this compound, NBO analysis would reveal the extent of electron delocalization between the benzene (B151609) ring, the imidazole ring, the amino group, and the carboxylic acid group.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Theoretical calculations, often using DFT, can predict the vibrational frequencies of a molecule. These simulated frequencies correspond to the absorption bands observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. Each vibrational mode is associated with a specific type of bond stretching, bending, or wagging.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, the C-N and C=C stretching of the imidazole and benzene rings, and various bending vibrations. For example, the N-H stretching vibrations of an amino group typically appear in the range of 3300-3500 cm⁻¹. mdpi.com The C=O stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹, and the O-H stretch would be a broad band in the 2500-3300 cm⁻¹ region. mdpi.com

Table 2: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Amino |

| N-H Stretch (symmetric) | 3350 | Amino |

| O-H Stretch | 3000 (broad) | Carboxylic Acid |

| C-H Stretch (aromatic) | 3100-3000 | Benzene, Imidazole |

| C=O Stretch | 1700 | Carboxylic Acid |

| C=C Stretch (aromatic) | 1600, 1480 | Benzene, Imidazole |

| C-N Stretch | 1350 | Amino, Imidazole |

| O-H Bend | 1420 | Carboxylic Acid |

Note: These are approximate values based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule in solution. Theoretical methods can predict the chemical shifts (δ) of different nuclei, primarily ¹H and ¹³C. These predictions are based on calculating the magnetic shielding around each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzene ring, the imidazole ring, the amino group, and the carboxylic acid. The protons on the benzene ring would appear as doublets or multiplets in the aromatic region (around 6.5-8.0 ppm). The imidazole protons would also resonate in the aromatic region, likely between 7.0 and 8.0 ppm. The amino protons would give a broad singlet, and the carboxylic acid proton would be a broad singlet at a higher chemical shift (downfield), typically above 10 ppm. rsc.orgchemicalbook.com

The ¹³C NMR spectrum would show signals for each unique carbon atom. The carboxyl carbon would be the most downfield signal (around 170 ppm). The carbons of the benzene and imidazole rings would appear in the 110-150 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet |

| Benzene Ring | 6.5 - 8.0 | doublet, multiplet |

| Imidazole Ring | 7.0 - 8.0 | singlet, doublet |

Note: These are estimated chemical shift ranges and the actual values can be influenced by the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 168 - 175 |

| Benzene Ring (C-COOH) | 130 - 135 |

| Benzene Ring (C-NH₂) | 145 - 150 |

| Benzene Ring (C-Im) | 135 - 140 |

| Benzene Ring (-CH=) | 115 - 130 |

Note: These are estimated chemical shift ranges.

In Silico Ligand-Target Interaction Modeling:This phase of investigation is critical for predicting how the compound might interact with biological targets.

Analysis of Binding Affinities and Interaction Modes:Following docking, the binding affinity for each pose would be calculated, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. The interaction modes would also be analyzed in detail, identifying specific types of bonds (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the compound and the amino acid residues of the target protein. This analysis provides insights into the mechanism of potential inhibition or activation.

Without specific studies on This compound , any attempt to provide data tables or detailed research findings would be speculative and would not adhere to the principles of scientific accuracy. Should research on this compound be published in the future, a detailed article could then be generated.

Mechanistic Studies of 4 Amino 3 1h Imidazol 1 Yl Benzoic Acid and Its Analogues in Biological Contexts

Elucidation of Specific Molecular Mechanisms of Action

While direct mechanistic studies on 4-amino-3-(1H-imidazol-1-yl)benzoic acid are not extensively documented, research on analogous compounds provides a foundation for hypothesized mechanisms. A notable parallel can be drawn with 4-[(4)5-imidazolyl] benzoyl derivatives, which have been suggested to exhibit their biological effects by inhibiting microtubule polymerization. jpsionline.com This mechanism is characteristic of benzimidazole (B57391) anthelmintics, which interfere with the formation of the cytoskeleton in parasitic worms. jpsionline.com Given the structural similarities, it is plausible that this compound could share this mechanism, potentially disrupting cellular division and other microtubule-dependent processes.

The imidazole (B134444) ring, a key feature of this compound, is a versatile pharmacophore known to participate in various biological interactions. jopir.inchemijournal.com It is a component of essential biomolecules like the amino acid histidine and is present in numerous drugs with diverse mechanisms of action. chemijournal.comnih.gov The electronic properties of the imidazole ring allow it to engage in hydrogen bonding and coordinate with metal ions, which are crucial interactions in many enzymatic and receptor-ligand binding events. jpsionline.comnih.gov Therefore, the molecular mechanism of this compound could involve interactions with a range of biological targets, a hypothesis that warrants further investigation.

Enzyme Inhibition Kinetics and Mechanistic Pathways

The potential for this compound and its analogues to act as enzyme inhibitors is a significant area of interest. Although specific kinetic data for this compound is not yet available, studies on related imidazole-containing molecules have demonstrated potent inhibitory effects on various enzymes. For instance, a series of 2-substituted-benzimidazole-6-sulfonamides have been identified as inhibitors of carbonic anhydrase isoforms.

Furthermore, research on other aminobenzoic acid derivatives has revealed their capacity to inhibit enzymes such as cholinesterases. An in vitro kinetic study on carboxamide-based derivatives of p-aminobenzoic acid showed non-competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the aminobenzoic acid scaffold can be a valuable starting point for the development of enzyme inhibitors.

The table below summarizes the enzyme inhibitory activities of some analogous compounds, providing a basis for potential targets of this compound.

| Compound Class | Target Enzyme | Type of Inhibition | Reference |

| Carboxamide-based p-aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Non-competitive | nih.gov |

| Carboxamide-based p-aminobenzoic acid derivatives | Butyrylcholinesterase (BChE) | Non-competitive | nih.gov |

| 2-substituted-benzimidazole-6-sulfonamides | Carbonic Anhydrase | Not specified |

Further research is necessary to determine if this compound exhibits similar inhibitory activities and to elucidate the specific kinetics and mechanistic pathways involved.

Receptor Binding and Downstream Signaling Pathway Modulation

The interaction of this compound with cellular receptors represents another potential mechanism of action. The imidazole moiety is a known ligand for various receptors. For example, imidazoline-containing compounds are recognized by imidazoline (B1206853) receptors, which are involved in a range of physiological processes. jpsionline.com

A study on imidazole-5-carboxylic acid derivatives identified them as Angiotensin II AT1 receptor antagonists. nih.gov This finding is significant as it demonstrates that the imidazole-carboxylic acid scaffold can effectively bind to and modulate the activity of a G-protein coupled receptor, leading to downstream effects on signaling pathways that regulate blood pressure. The information from such studies can guide the investigation into the receptor binding profile of this compound.

The potential for this compound to modulate signaling pathways is also supported by the diverse biological roles of para-aminobenzoic acid (PABA) derivatives, which have been shown to possess anti-inflammatory and other therapeutic properties. nih.gov These effects are often mediated through the modulation of complex signaling cascades.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for gaining insights into its mechanism of action. For imidazole derivatives, SAR studies have highlighted key structural features that determine their therapeutic effects. jopir.in

In a study of imidazole-coumarin conjugates with antiviral activity against the Hepatitis C virus, it was found that an unsubstituted N(1) position on the imidazole ring and the presence of substituents like halogens or methoxy (B1213986) groups on the coumarin (B35378) ring enhanced potency and selectivity. mdpi.com This indicates that both the imidazole core and the nature of the appended aromatic system are critical for biological activity.

For a series of imidazole-5-carboxylic acid derivatives acting as Angiotensin II receptor antagonists, 2D and 3D-QSAR studies revealed that descriptors such as the count of 5-membered chains, the SdsCHE-index, and the H-acceptor count are beneficial for activity. nih.gov This suggests that the spatial arrangement and electronic properties of the molecule are key determinants of its receptor binding affinity.

These findings from related compounds can inform the design of future SAR studies on this compound and its analogues to probe their mechanistic pathways and optimize their biological activities.

Exploration of Biological Activities and Therapeutic Potential Through Scaffold Analysis

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Research into imidazole-containing compounds has demonstrated a wide range of antimicrobial effects. For instance, various imidazole (B134444) and imidazolium (B1220033) salts derived from amino acids have shown antibacterial activity. mdpi.comnih.gov Similarly, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and have demonstrated promising antimicrobial and antifungal properties. ktu.edu.trresearchgate.net

In the realm of antifungal research, new imidazole-containing oxime esters have exhibited better anti-Candida profiles than the standard drug fluconazole. nih.gov Specifically, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime emerged as a highly potent agent against Candida albicans. nih.gov

Regarding antiviral activity, certain benzoic acid derivatives have been investigated. One such derivative, NC-5, demonstrated potent anti-influenza activity both in vitro and in vivo, including against oseltamivir-resistant strains. nih.gov However, another study concluded that 4-hydroxybenzoic acid, previously suggested as an antiviral component in a mixture derived from catechinic acid, was, in fact, inactive against Herpes Simplex Virus 2. mdpi.com

Antiprotozoal Activity, e.g., Trypanocidal Effects

The therapeutic potential of related nitro-substituted benzoic acid derivatives has been explored in the context of antiprotozoal diseases. For example, 4-amino-3-nitrobenzoic acid has been identified as a potent inhibitor of trans-sialidase, a key enzyme in the infection process of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Studies on this compound showed it directly affects the expression of the trans-sialidase gene in the parasite. nih.gov This highlights the potential for aminobenzoic acid scaffolds to be developed as trypanocidal agents.

Anticancer Activity via Specific Cellular Targets or Pathways

The imidazole and benzoic acid moieties are present in numerous compounds investigated for their anticancer properties. Benzimidazole (B57391) derivatives, which are structurally related to the subject compound, have been shown to target various pathways in cancer cells, including VEGFR, tubulin polymerization, and topoisomerase enzymes. researchgate.net

For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E BRAF inhibitors, a key target in certain cancers. nih.gov Some of these compounds exhibited significant growth inhibition against multiple cancer cell lines. nih.gov Another study on 4-amino benzoic benzoyl benzimidazole showed a dose-dependent reduction in viable tumor cells in mice with Ehrlich ascites carcinoma. researchgate.net

Furthermore, 1,2,3-triazole-amino acid conjugates containing a benzoic acid moiety have demonstrated antiproliferative activity against breast and liver cancer cell lines. mdpi.com Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have also shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some compounds inducing apoptosis. rsc.org

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of 4-amino-3-(1H-imidazol-1-yl)benzoic acid are unavailable, research on simpler, related structures provides some insight. Studies on four different amino acids, including L-isoleucine and L-leucine, have demonstrated anti-inflammatory activity in various experimental models. nih.gov The mechanism of action for these amino acids appears to be related to interference with the synthesis or action of prostaglandins. nih.gov This suggests that the aminobenzoic acid portion of the target molecule could potentially contribute to anti-inflammatory effects.

Antioxidant Activity and Related Mechanisms

The antioxidant potential of molecules is often linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Several studies on triazole-benzoic acid hybrids have been conducted to evaluate their antioxidant properties through various assays like DPPH, ABTS, and reducing power capability. mdpi.com These studies have explored mechanisms such as hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). mdpi.com The presence of certain functional groups, such as a methylthio group, was found to enhance the antioxidant activity of these hybrids. mdpi.com Isobenzofuranones, which can be synthesized from aminobenzoic acid precursors, have also been noted for their antioxidant activities, among other biological effects. mdpi.com

Coordination Chemistry and Material Science Applications of 4 Amino 3 1h Imidazol 1 Yl Benzoic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

No specific studies detailing the use of 4-amino-3-(1H-imidazol-1-yl)benzoic acid as an organic linker for the synthesis of MOFs or coordination polymers were found in the reviewed literature. General methodologies for MOF synthesis typically involve solvothermal or hydrothermal reactions between a metal salt and an organic linker. nih.gov The bifunctional nature of this compound, possessing a carboxylate group, an amino group, and a nitrogen-rich imidazole (B134444) ring, suggests its potential as a versatile building block for such porous materials. However, no concrete examples or structural characterizations have been reported.

Ligand Design for Selective Metal Ion Complexation

There is no available research on the application of this compound as a specifically designed ligand for the selective complexation of metal ions. The presence of multiple potential coordination sites (the carboxylate oxygen atoms, the imidazole nitrogen atoms, and the amino nitrogen) could theoretically allow for selective binding with specific metal ions based on factors like ionic radius, coordination geometry preference, and Pearson acidity. Nevertheless, studies investigating its binding affinities, selectivity for different metal ions, or its use in separation and extraction processes have not been found.

Exploration of Catalytic Applications of Coordination Complexes

No documented catalytic applications for coordination complexes formed with this compound were identified. The amine functionality on the aromatic ring could be utilized in the synthesis of amine-functionalized MOFs, which have shown potential in catalysis. rsc.org However, there is no specific evidence of this compound being used for this purpose or of its metal complexes being investigated for catalytic activity in any chemical transformation.

Future Research Directions and Translational Perspectives for 4 Amino 3 1h Imidazol 1 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Key areas for future investigation include:

Catalytic C-H Functionalization: Developing novel palladium-catalyzed C-H halogenation techniques could provide a more direct and atom-economical approach to functionalizing the benzoic acid core. The use of bifunctional bidentate pyridone ligands could eliminate the need for stoichiometric bases and expensive oxidants, making the process more practical and scalable.

Enzymatic and Whole-Cell Biocatalysis: Exploring enzymatic cascades or whole-cell biocatalyst systems presents a promising green alternative to traditional chemical synthesis. nih.gov For instance, engineered microorganisms could be developed to produce 4-amino-3-(1H-imidazol-1-yl)benzoic acid from renewable feedstocks, minimizing the use of toxic catalysts and harsh reaction conditions. nih.govmdpi.com This approach has been successfully demonstrated for the synthesis of similar compounds like 4-hydroxybenzoic acid. nih.gov

Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly advantageous for optimizing multi-step syntheses.

Solid-Phase Synthesis: For the creation of libraries of derivatives for screening purposes, the development of solid-phase synthesis protocols could significantly accelerate the drug discovery process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Halogenation | High regioselectivity, reduced waste, milder conditions. | Discovery of new ligands and catalysts. acs.org |

| Biocatalysis | Use of renewable resources, environmentally friendly, high specificity. | Engineering of metabolic pathways in microorganisms. nih.govmdpi.com |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reactor design and reaction conditions. |

| Solid-Phase Synthesis | High-throughput synthesis of compound libraries. | Development of suitable linkers and cleavage strategies. |

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational tools are poised to revolutionize the study of this compound, enabling researchers to predict its properties and interactions with biological targets. azorobotics.com These in silico methods can significantly reduce the time and cost associated with experimental studies. azorobotics.comnih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of derivatives of this compound based on their physicochemical properties. acs.orgnih.gov This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding modes of this compound with specific protein targets. researchgate.netnih.gov Understanding these interactions at the atomic level is crucial for rational drug design and the optimization of lead compounds. nih.gov

ADMET Prediction: Machine learning and deep learning models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. h1.co Early identification of potential liabilities can help to de-risk drug development programs. drugdiscoverytrends.com

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior. researchgate.netresearchgate.net

| Computational Method | Application in Research | Predicted Outcomes |

| QSAR | Virtual screening and lead optimization. | Prediction of biological activity and potency. acs.orgnih.gov |

| Molecular Docking | Target identification and binding mode analysis. | Elucidation of protein-ligand interactions. researchgate.netnih.gov |

| ADMET Modeling | Early-stage drug safety and pharmacokinetic assessment. | Prediction of drug-like properties. h1.co |

| DFT Calculations | Understanding electronic properties and reactivity. | Insights into reaction mechanisms and stability. researchgate.net |

Design and Application of Targeted Probes for Biological Research

The structural scaffold of this compound makes it an attractive candidate for the development of chemical probes to study biological processes. aacrjournals.org By incorporating reporter groups, such as fluorophores, this molecule can be transformed into a tool for visualizing and interrogating cellular functions. nih.govrsc.org

Future directions in this area include:

Fluorescent Probes: The synthesis of fluorescently labeled derivatives of this compound could enable real-time imaging of its distribution and target engagement within living cells. nih.govnih.gov The choice of fluorophore can be tailored to specific imaging applications. rsc.org

Photoaffinity Probes: The introduction of photoreactive groups would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for target identification and validation.

Biotinylated Probes: The attachment of a biotin (B1667282) tag can facilitate the isolation and identification of binding partners through affinity purification techniques.

| Probe Type | Functionality | Research Application |

| Fluorescent Probe | Emits light upon excitation. | Cellular imaging and tracking of molecular interactions. nih.govnih.gov |

| Photoaffinity Probe | Forms a covalent bond with its target upon photoactivation. | Target identification and validation. |

| Biotinylated Probe | High-affinity binding to avidin/streptavidin. | Pull-down assays to identify binding partners. |

Prospects for Interdisciplinary Research and Collaborative Initiatives

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. tandfonline.com Bringing together experts from different fields will be crucial for accelerating progress from basic research to clinical applications. tandfonline.comacs.org

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between early-stage discovery and clinical development. nih.govadvancementsinoncology.com Such partnerships can provide access to resources, expertise, and compound libraries. fiercebiotech.com

Consortia of Chemists, Biologists, and Data Scientists: Integrated teams of scientists can leverage their complementary skills to tackle complex research questions. drugdiscoverytrends.comamericanpharmaceuticalreview.com For example, chemists can synthesize novel compounds, biologists can test their efficacy in disease models, and data scientists can use computational tools to analyze the results and guide the next round of design. cambridge.org

Open Science Initiatives: Sharing data and research findings through open-access platforms can foster a more collaborative research environment and prevent duplication of effort. Public-private partnerships can facilitate the sharing of pre-clinical data and compounds. nih.gov

The future of research on this compound is bright, with numerous avenues for exploration. By embracing innovative synthetic methodologies, advanced computational tools, and a collaborative spirit, the scientific community can unlock the full potential of this promising chemical entity.

Q & A

Q. What documentation is required for publishing studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.